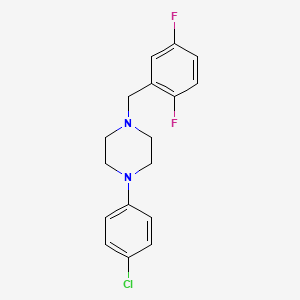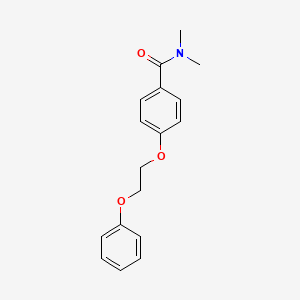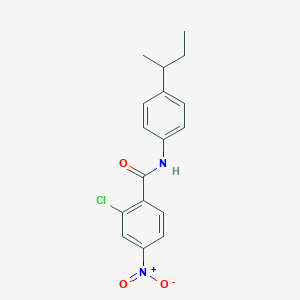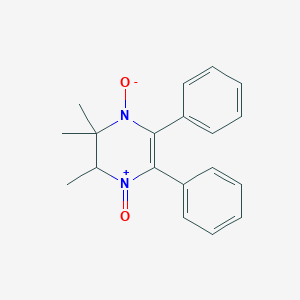
N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 48664, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of glycine site N-methyl-D-aspartate (NMDA) receptor antagonists, which are known to play a crucial role in the regulation of synaptic plasticity and memory formation.
Applications De Recherche Scientifique
CGP 48664 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of chronic pain, depression, and anxiety disorders. In addition, CGP 48664 has been used as a tool in scientific research to study the role of N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptors in various physiological and pathological processes.
Mécanisme D'action
CGP 48664 acts as a competitive antagonist of the glycine site of N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptors, which are known to play a crucial role in the regulation of synaptic plasticity and memory formation. By blocking the glycine site, CGP 48664 prevents the activation of N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptors and reduces the influx of calcium ions into the cell. This, in turn, leads to a decrease in the excitability of neurons and a reduction in the release of neurotransmitters such as glutamate.
Biochemical and physiological effects:
CGP 48664 has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of oxidative stress, and the promotion of neuroprotection. It has also been shown to have anti-inflammatory properties and to modulate the immune response. In addition, CGP 48664 has been shown to have analgesic and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CGP 48664 in lab experiments is its specificity for the glycine site of N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptors, which allows for the selective modulation of this receptor subtype. However, one of the limitations of using CGP 48664 is its relatively low potency compared to other N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptor antagonists, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for the study of CGP 48664. One area of research is the development of more potent and selective N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptor antagonists that can be used in the treatment of neurodegenerative disorders. Another area of research is the exploration of the potential therapeutic applications of CGP 48664 in other neurological and psychiatric disorders. Finally, the role of N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptors in the regulation of synaptic plasticity and memory formation continues to be an active area of research, and CGP 48664 may serve as a valuable tool in these studies.
Méthodes De Synthèse
The synthesis of CGP 48664 involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with cyclohexylamine, followed by the addition of N-phenylglycine and triethylamine. The resulting product is then purified through column chromatography. This synthesis method has been reported in various scientific journals and is considered reliable.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-16-19(22)13-8-14-20(16)24(28(26,27)18-11-6-3-7-12-18)15-21(25)23-17-9-4-2-5-10-17/h3,6-8,11-14,17H,2,4-5,9-10,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOKBKICZXDRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5036424.png)
![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-methylpiperidine](/img/structure/B5036436.png)

![3-ethyl-2-(ethylimino)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5036454.png)
![11-(4-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5036473.png)
![4-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethoxy}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5036474.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5036477.png)

![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5036500.png)
![3-(2-fluorophenyl)-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5036509.png)

![1-(2-ethoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5036519.png)
